4-(Naphthalen-2-yl)-N-phenylaniline
Overview
Description
4-(Naphthalen-2-yl)-N-phenylaniline, also known as this compound, is a useful research compound. Its molecular formula is C22H17N and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.136099547 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Host Materials for OLEDs :
- Naphthalene-based materials, including those related to 4-(Naphthalen-2-yl)-N-phenylaniline, have been used in the development of red phosphorescent organic light-emitting diodes (PHOLEDs). These materials demonstrate efficient energy transfer and reduced concentration quenching, leading to high device performance at low doping concentrations (Li et al., 2018).
Luminescent Lanthanide Complexes :
- Studies have explored 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes, revealing an effective energy-transfer pathway in luminescent lanthanide complexes. This research sheds light on the potential use of such naphthalene derivatives in various applications involving luminescent materials (Kim et al., 2006).
Antibacterial Agents :
- Naphthalene derivatives have been synthesized and found to be potent antibacterial agents, demonstrating significant efficacy against various bacterial strains. These findings suggest the utility of naphthalene derivatives in the development of new antibacterial drugs (Abbasi et al., 2015).
Aggregation-Induced Emission Materials :
- Novel materials based on naphthalene units have been designed for aggregation-induced emission (AIE) applications. These materials demonstrate potential for use as fluorescence probes, offering rapid response, high sensitivity, and selectivity (Abdurahman et al., 2020).
Anti-Parkinson's Screening :
- Compounds derived from naphthalen-1-yl have been synthesized and evaluated for anti-Parkinson's activity. Some derivatives showed potent free radical scavenging activity, suggesting their potential in anti-Parkinson's pharmacology (Gomathy et al., 2012).
Anticancer Evaluation :
- Certain naphthalene derivatives have been synthesized and evaluated for their anticancer properties, with some showing significant activity against cancer cell lines. This highlights the potential of these compounds in cancer treatment (Salahuddin et al., 2014).
Chemosensors for Metal Ions :
- Naphthalene derivatives have been used to create chemosensors for transition metal ions, exhibiting remarkable selectivity and color change upon complexation with specific ions. This application is significant in chemical sensing technologies (Gosavi-Mirkute et al., 2017).
Future Directions
Properties
IUPAC Name |
4-naphthalen-2-yl-N-phenylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N/c1-2-8-21(9-3-1)23-22-14-12-18(13-15-22)20-11-10-17-6-4-5-7-19(17)16-20/h1-16,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOMBPYCHOPPQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.